molecular formula C19H17N3O2 B5634314 N-benzyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

N-benzyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Cat. No.: B5634314
M. Wt: 319.4 g/mol
InChI Key: SJAXKEPCRNUGAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a synthetic compound belonging to the pyridazinone class of heterocycles, which are the subject of extensive research due to their diverse biological activities . This acetamide derivative is of significant interest in early-stage pharmacological research, particularly in the fields of infectious diseases and neurology. Pyridazinone derivatives have demonstrated potent antibacterial properties against a range of pathogens. Related compounds have shown promising activity against challenging strains such as Staphylococcus aureus (MRSA), Pseudomonas aeruginosa , and Acinetobacter baumannii , with some exhibiting minimum inhibitory concentration (MIC) values in the low micromolar range . Furthermore, structurally similar pyridazinone-containing molecules have been identified as novel inhibitors of the enzyme acetylcholinesterase (AChE) through virtual screening approaches . The inhibition of AChE increases levels of the neurotransmitter acetylcholine, making such compounds a key focus for investigating potential therapeutic strategies for cognitive impairment . The mechanism of action for this chemical class is multifaceted; it may involve the inhibition of specific bacterial proteins as suggested by molecular docking studies , or, in a neurological context, interaction with enzyme active sites like that of AChE . Researchers value this compound as a key intermediate or lead structure for further optimization and structure-activity relationship (SAR) studies to develop novel therapeutic agents. This product is for non-human research only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-benzyl-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c23-18(20-13-15-7-3-1-4-8-15)14-22-19(24)12-11-17(21-22)16-9-5-2-6-10-16/h1-12H,13-14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJAXKEPCRNUGAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where the pyridazinone core reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Benzylation: The final step involves the benzylation of the pyridazinone derivative using benzyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes:

    Scaling up reaction volumes: while maintaining reaction conditions.

    Utilizing continuous flow reactors: to enhance reaction efficiency and yield.

    Implementing purification techniques: such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Synthesis of N-benzyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

The synthesis typically involves several steps:

  • Formation of the Pyridazine Ring : The initial step usually includes the condensation of hydrazine derivatives with appropriate carbonyl compounds to form the pyridazine structure.
  • Benzyl Substitution : A benzyl group is introduced via a substitution reaction.
  • Acetamide Functionalization : The final step involves acetamide formation, often through acylation reactions using acetic anhydride or acetyl chloride.

This multi-step synthesis allows for the introduction of various substituents that can enhance biological activity.

This compound has shown promising antibacterial activity against several strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC) in µM
Methicillin-resistant Staphylococcus aureus (MRSA)4.5
Escherichia coli5.0
Pseudomonas aeruginosa6.0

These results indicate that the compound may serve as a potential therapeutic agent against resistant bacterial infections.

Case Study 1: Antibacterial Efficacy

A study published in Medicinal Chemistry evaluated the antibacterial efficacy of this compound against multiple resistant strains. The compound demonstrated low MIC values, indicating strong potential as an antibacterial agent .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship revealed that modifications on the benzyl group significantly affect antibacterial potency. Compounds with electron-withdrawing groups exhibited enhanced activity compared to those with electron-donating groups .

Mechanism of Action

The mechanism of action of N-benzyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. It may:

    Bind to enzymes or receptors: , modulating their activity.

    Interfere with cellular processes: , such as DNA replication or protein synthesis.

    Induce apoptosis: in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Structural Modifications in the Acetamide Side Chain

Key Compounds :
  • N-benzyl-2-(2-oxopyridin-1(2H)-yl)propanamide (Compound 1)

    • Structural Difference : Propanamide side chain (vs. acetamide in the target compound).
    • Activity : Exhibits superior binding stability (lower free energy ΔG = -10.2 kcal/mol) and higher potency (Ki = 0.8 µM) compared to the target compound (Ki = 2.5 µM) .
    • Rationale : The longer alkyl chain (propanamide) enhances hydrophobic interactions with residues like Phe31 and Lys33 in the β1i binding pocket.
  • N-cyclohexyl-3-(2-oxopyridin-1(2H)-yl)propanamide (Compound 3)

    • Structural Difference : Cyclohexyl substituent (vs. benzyl) and propanamide chain.
    • Activity : Moderate inhibition (Ki = 5.3 µM), likely due to reduced aromatic π-π stacking compared to benzyl derivatives .
Table 1: Acetamide Side Chain Modifications
Compound Name Side Chain Ki (µM) ΔG (kcal/mol) Key Interactions
Target compound (2) Acetamide 2.5 -9.1 Phe31, Lys33 (weak)
N-benzyl-2-(2-oxopyridin-1(2H)-yl)propanamide (1) Propanamide 0.8 -10.2 Phe31, Lys33 (strong)
N-cyclohexyl-3-(2-oxopyridin-1(2H)-yl)propanamide (3) Propanamide 5.3 -8.4 Limited π-π interactions

Substituent Variations on the Pyridazinone Ring

Key Compounds :
  • 2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide Structural Difference: Furan-2-yl group at the 3-position and 4-methoxybenzyl substituent. Activity: Enhanced solubility due to the methoxy group but reduced membrane permeability .
  • N-(2,3-dimethoxybenzyl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide Structural Difference: 3,4-Dimethylphenyl on pyridazinone and 2,3-dimethoxybenzyl. Activity: Increased steric hindrance may reduce binding efficiency compared to the target compound .
Table 2: Pyridazinone Ring Modifications
Compound Name Pyridazinone Substituent N-Substituent Key Property Changes
Target compound (2) 3-Phenyl Benzyl Balanced lipophilicity
Furan-2-yl analog 3-Furan-2-yl 4-Methoxybenzyl Higher polarity, lower logP
3,4-Dimethylphenyl analog 3-(3,4-Dimethylphenyl) 2,3-Dimethoxybenzyl Increased steric hindrance

Modifications to the N-Benzyl Group

Key Compounds :
  • N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxopyridazin-1(6H)-yl}acetamide (8a)

    • Structural Difference : 4-Bromophenyl and methylthio-benzyl groups.
    • Activity : Low yield (10%) in synthesis, suggesting synthetic challenges; bromine may enhance halogen bonding .
  • N-Cyclohexyl-2-(2,3-dichlorophenylsulfanyl)acetamide

    • Structural Difference : Cyclohexyl vs. benzyl and dichlorophenylsulfanyl.
    • Activity : Chair conformation of cyclohexyl group disrupts hydrogen-bonding networks observed in benzyl analogs .
Table 3: N-Substituent Variations
Compound Name N-Substituent Key Impact
Target compound (2) Benzyl Optimal π-π stacking and solubility
4-Bromophenyl analog (8a) 4-Bromophenyl Halogen bonding potential
Cyclohexyl analog Cyclohexyl Reduced hydrogen bonding efficiency

Heterocycle Replacements in the Core Structure

  • 2-(6-Oxopyridazin-1(6H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide
    • Structural Difference : Triazolopyridazine core with thiophene.
    • Activity : Thiophene’s electron-rich nature may enhance interactions with cysteine residues in target proteins .

Biological Activity

N-benzyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a synthetic compound belonging to the class of pyridazinone derivatives, which are recognized for their diverse biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Chemical Formula: C19_{19}H20_{20}N4_{4}O2_{2}
Molecular Weight: 348.4 g/mol
IUPAC Name: this compound

The compound features a pyridazinone core, which is known for its ability to interact with various biological targets, including enzymes and receptors.

Antimicrobial Activity

Recent studies have indicated that pyridazinone derivatives exhibit significant antimicrobial properties. For instance, a series of pyridazinone compounds, including N-benzyl derivatives, have shown promising results against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Compound Activity Tested Strains IC50_{50}
This compoundAntibacterialE. coli, S. aureus25 µg/mL
Similar PyridazinonesAntifungalC. albicans30 µg/mL

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of this compound. In vitro studies demonstrated its ability to inhibit pro-inflammatory cytokine release in macrophages stimulated by lipopolysaccharides (LPS). This suggests that the compound may modulate inflammatory responses, making it a candidate for treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in bacterial metabolism or inflammatory pathways.
  • Receptor Modulation: It may interact with various receptors, influencing signaling pathways related to inflammation and immune response.
  • Oxidative Stress Reduction: Some studies suggest that pyridazinones can reduce oxidative stress markers, contributing to their protective effects in cells.

Case Studies and Research Findings

A study published in Molecules explored the structure-activity relationship (SAR) of various pyridazinone derivatives, including N-benzyl compounds. The findings indicated that modifications in the phenyl ring significantly influenced antimicrobial activity and anti-inflammatory effects .

In another research effort focusing on polymorphism and crystallization of related compounds, it was found that structural variations could lead to different biological activities, emphasizing the importance of molecular structure in determining pharmacological properties .

Q & A

Q. What are the common synthetic routes for N-benzyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide, and what reaction conditions are critical for successful amide bond formation?

The synthesis typically involves multi-step organic reactions, starting with the preparation of the pyridazinone core followed by amide coupling. A key step is the reaction between benzylamine and 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid under amide-forming conditions (e.g., using coupling agents like EDCI/HOBt). Critical parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, DCM) improve reaction efficiency .
  • Temperature : Reactions are often conducted at 0–25°C to minimize side reactions .
  • Catalyst optimization : Use of triethylamine or DMAP to enhance nucleophilicity .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Analytical techniques are essential:

  • NMR spectroscopy : 1H/13C NMR confirms proton environments and carbon frameworks (e.g., pyridazinone ring protons at δ 6.8–8.2 ppm) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 362.1) .
  • HPLC : Purity assessment (>95% by reverse-phase chromatography) .

Q. What preliminary biological screening assays are recommended to evaluate bioactivity?

Initial screens focus on:

  • Anticancer activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .
  • Antimicrobial testing : Broth microdilution assays against Gram-positive/negative bacteria .
  • Enzyme inhibition : Fluorescence-based assays for targets like phosphodiesterases (PDEs) .

Advanced Research Questions

Q. How can researchers optimize synthesis yield and purity during multi-step synthesis?

Key strategies include:

  • Solvent selection : DMF for amide coupling (improves solubility) vs. DCM for acid-sensitive intermediates .
  • Catalyst systems : Transition-metal catalysts (e.g., Pd/C) for hydrogenation steps to reduce byproducts .
  • Workup protocols : Gradient recrystallization (e.g., ethanol/water) to isolate high-purity crystals .

Q. How to resolve contradictory bioactivity data in structurally analogous compounds (e.g., methoxy vs. chloro substituents)?

Comparative structure-activity relationship (SAR) studies are critical:

SubstituentBioactivity TrendExample Reference
Methoxy (OCH3)Enhanced PDE4 inhibition (IC50 ~50 nM)
Chloro (Cl)Increased cytotoxicity (HeLa IC50 ~10 μM)
Hydroxy (OH)Reduced metabolic stability

Q. Methodology :

  • Docking studies : Computational modeling (AutoDock, Schrödinger) to compare binding poses .
  • Metabolic profiling : LC-MS/MS to assess stability in liver microsomes .

Q. What computational methods predict binding affinity with biological targets like PDEs?

  • Molecular dynamics (MD) simulations : Analyze ligand-enzyme interactions over 100-ns trajectories (e.g., GROMACS) .
  • Free energy perturbation (FEP) : Quantify substituent effects on binding energy (e.g., methoxy vs. nitro groups) .
  • QSAR models : Train regression models using bioactivity datasets to predict IC50 values .

Q. How to design experiments to elucidate the mechanism of action in cancer models?

  • Transcriptomic profiling : RNA-seq to identify differentially expressed genes post-treatment .
  • Apoptosis assays : Annexin V/PI staining to quantify programmed cell death .
  • Target validation : CRISPR/Cas9 knockout of suspected targets (e.g., PDE4B) to confirm role in activity .

Q. What strategies mitigate instability of the pyridazinone core under physiological conditions?

  • pH optimization : Buffered solutions (pH 6.8–7.4) to prevent hydrolysis .
  • Prodrug approaches : Esterification of the acetamide group to enhance stability .
  • Excipient screening : Co-formulation with cyclodextrins to improve solubility and shelf-life .

Q. How to address low bioavailability in preclinical models?

  • Permeability assays : Caco-2 cell monolayers to assess intestinal absorption .
  • Nanoparticle encapsulation : Use of PLGA nanoparticles to enhance oral bioavailability .
  • PK/PD modeling : Allometric scaling from rodent data to predict human dosing .

Q. What are best practices for validating off-target effects in kinase inhibition studies?

  • Kinome-wide profiling : Use of kinase inhibitor beads (KIBs) and mass spectrometry .
  • Selectivity panels : Test against 100+ kinases (e.g., Eurofins KinaseProfiler) .
  • Cryo-EM : Resolve ligand-kinase complexes to identify binding site interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.